4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Overview
Description
4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole is a chemical compound with the molecular formula C6H6F2N2O. It is characterized by the presence of a pyrazole ring fused with a tetrahydropyran ring, and two fluorine atoms attached to the fourth carbon of the pyrazole ring.
Preparation Methods
The synthesis of 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of fluorinated intermediates and pyrazole derivatives, followed by cyclization to form the desired compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds .
Scientific Research Applications
4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole can be compared with other similar compounds, such as:
4,4-Difluoropiperidine: This compound also contains fluorine atoms and a piperidine ring, but lacks the pyrazole and tetrahydropyran rings.
4-(Trifluoromethyl)piperidine: Similar to 4,4-Difluoropiperidine, but with a trifluoromethyl group instead of difluoromethyl.
4,4-Difluoro-1H-pyrazole: Contains a pyrazole ring with fluorine atoms, but does not have the tetrahydropyran ring .
The uniqueness of this compound lies in its fused ring structure and the presence of fluorine atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,4-difluoro-5,7-dihydro-1H-pyrano[3,4-c]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)3-11-2-5-4(6)1-9-10-5/h1H,2-3H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLGMZCITXSMOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NN2)C(CO1)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601219656 | |
Record name | 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601219656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391732-92-5 | |
Record name | 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1391732-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601219656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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